molecular formula C22H20F3N3OS B2460027 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226441-13-9

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2460027
CAS No.: 1226441-13-9
M. Wt: 431.48
InChI Key: ITULRVCUDWKNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a thioether-linked imidazole core substituted with phenyl, 3-(trifluoromethyl)phenyl, and pyrrolidinyl ethanone groups. The imidazole-thioether scaffold is known for modulating biological targets, while the pyrrolidine moiety may influence solubility and pharmacokinetics .

Properties

IUPAC Name

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3OS/c23-22(24,25)17-9-6-10-18(13-17)28-19(16-7-2-1-3-8-16)14-26-21(28)30-15-20(29)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULRVCUDWKNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the following steps:

  • Preparation of 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole through a cyclization reaction involving 3-(trifluoromethyl)benzaldehyde and phenylglyoxal in the presence of ammonium acetate.

  • Thiolation of the imidazole derivative using thioacetic acid or thiourea to introduce the thio group.

  • Alkylation of the resulting thio compound with 1-(2-chloroethyl)pyrrolidine in a basic medium to yield 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.

Industrial Production Methods: : Scale-up of the above synthetic route for industrial production involves optimizing reaction conditions, including temperature control, solvent selection, and catalyst usage to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation of the sulfur atom in the compound leads to sulfoxide and sulfone derivatives.

  • Reduction: : Reduction primarily affects the imidazole ring, yielding reduced imidazole compounds.

  • Substitution: : The compound undergoes electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Lewis acids such as aluminum chloride for substitution reactions.

Major Products Formed

  • Sulfoxides and sulfones from oxidation.

  • Reduced imidazole derivatives from reduction.

  • Substituted aromatic compounds from electrophilic substitution.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is extensively used in:

  • Chemistry: : As a reagent in synthetic organic chemistry for developing novel materials.

  • Biology: : In studying enzyme interactions and as a potential probe in biochemical assays.

  • Medicine: : As a lead compound in the development of drugs targeting specific enzymes and receptors.

  • Industry: : In the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors, primarily through binding to active sites or allosteric sites.

Molecular Targets and Pathways

  • Enzymes: : Acts as an inhibitor or activator depending on the enzyme.

  • Receptors: : Modulates receptor activity, influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Imidazole-thioether 5-phenyl, 1-(3-(trifluoromethyl)phenyl), pyrrolidinyl ethanone ~462.5* High lipophilicity, metabolic stability
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone Imidazole-thioether 4-chlorophenyl, pyrrolidinyl ethanone ~393.5 Antimicrobial, anticancer activity
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone Imidazole-thioether 4-methoxyphenyl, pyrrolidinyl ethanone 393.51 Electron-donating methoxy group; lower logP
1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone Imidazole-thioether 3-nitrophenyl, indolinyl ethanone 470.55 Nitro group enhances reactivity; CAS 1234812-16-8
2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone Dihydroimidazole-thioether 3-(trifluoromethyl)benzyl, phenyl ~420.5 Increased rigidity due to dihydroimidazole

*Estimated based on structural similarity to .

Key Observations:

Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to electron-withdrawing chloro (Cl) or electron-donating methoxy (OCH₃) substituents .

Thioether Linkage : The thioether (-S-) bridge in imidazole derivatives (e.g., –3, 10) facilitates sulfur-mediated interactions with biological targets, such as enzyme active sites or receptors .

Pyrrolidinyl vs. Indolinyl/Piperidinyl: The pyrrolidinyl ethanone group in the target compound offers a balance between solubility and membrane permeability, whereas bulkier groups like indolinyl () or piperidinyl () may alter pharmacokinetics .

Key Findings:

  • Antimicrobial Activity : Chlorophenyl and trifluoromethyl substituents () correlate with broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Potential: Imidazole-thioether derivatives inhibit tubulin polymerization or topoisomerases, with CF₃ groups improving cellular uptake .
  • Toxicity Considerations : Pyrrolidinyl and piperidinyl groups () may introduce neurotoxicity risks, necessitating structural optimization .

Biological Activity

The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with potential biological activities. Its structure includes an imidazole ring, a trifluoromethyl group, and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and structure-activity relationships (SAR).

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For example, thiazole derivatives have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic activity of such compounds by increasing their lipophilicity and cellular uptake .

Case Study:
In a study focusing on imidazole derivatives, compounds similar to the target molecule demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, suggesting that modifications at the imidazole or phenyl positions can significantly affect potency .

Anticonvulsant Properties

Compounds containing imidazole rings have been explored for their anticonvulsant effects. The structural modifications at the 5-position of the imidazole ring can lead to enhanced activity against seizures in animal models. The SAR analysis indicates that substituents on the phenyl groups can modulate the anticonvulsant efficacy .

Research Findings:
In one study, specific thiazole-integrated compounds exhibited high anticonvulsant activity, eliminating tonic extensor phases in treated subjects. The presence of pyrrolidine in similar structures has been linked to improved neuroprotective effects, suggesting a potential therapeutic avenue for seizure disorders .

Structure-Activity Relationship (SAR)

The SAR for this compound indicates that:

  • Trifluoromethyl Group: Enhances biological activity through increased electron affinity and hydrophobic interactions.
  • Imidazole Ring: Essential for biological activity; modifications can lead to varied therapeutic effects.
  • Pyrrolidine Moiety: Contributes to receptor binding and may enhance bioavailability.
Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Imidazole RingCritical for antitumor and anticonvulsant activities
Pyrrolidine MoietyEnhances receptor interaction

Q & A

Q. Characterization :

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry of substituents (e.g., imidazole C2 vs. C4 substitution) .
  • Mass spectrometry (HRMS) : Confirms molecular formula and detects halogenated byproducts .
    Purification :
  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 to 1:2) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities .

How do electronic effects of substituents (e.g., trifluoromethyl) impact the compound’s interaction with biological targets?

The trifluoromethyl group’s strong electron-withdrawing effect:

  • Reduces pKa : Stabilizes the imidazole ring’s protonated form, enhancing binding to acidic residues (e.g., aspartate in enzymes) .
  • Modulates lipophilicity : LogP increases by ~0.5–1.0 unit, improving blood-brain barrier penetration in CNS targets .
    Methodologically, comparative SAR studies with analogs (e.g., -CF₃ vs. -CH₃) quantify these effects via IC₅₀ shifts in enzyme assays .

What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics?

  • Dosing regimen : Account for rapid metabolism (e.g., hepatic CYP450 oxidation of the thioether group) using staggered dosing .
  • Bioanalytical validation : LC-MS/MS with deuterated internal standards ensures quantification accuracy in plasma .
  • Control for matrix effects : Pre-treat biological samples with solid-phase extraction (SPE) to remove interfering lipids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.